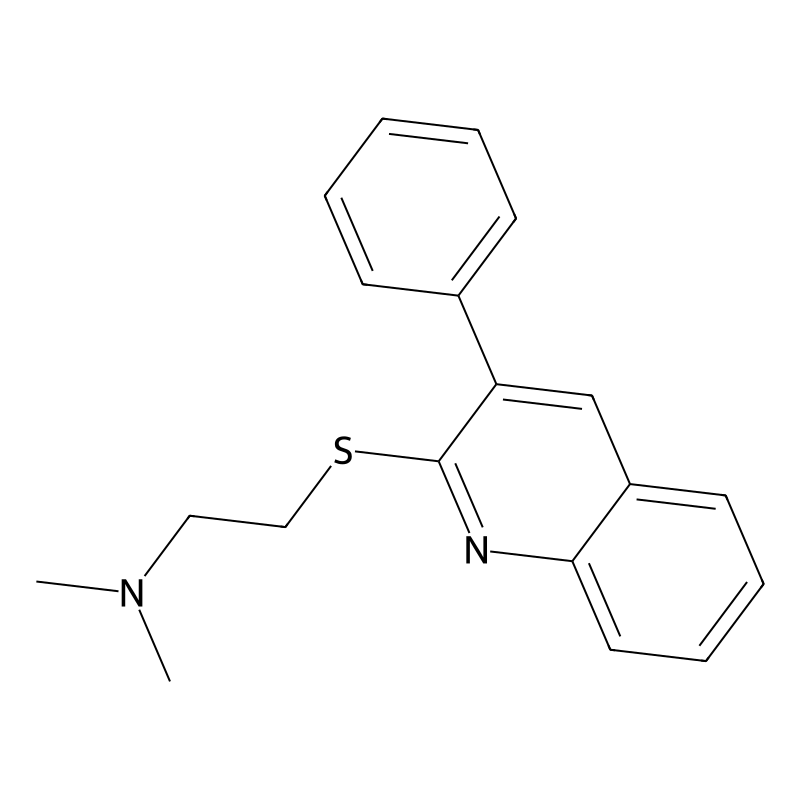2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline is a synthetic compound belonging to the quinoline family, characterized by a phenyl group and a thioether linkage. Its structural formula can be represented as C18H22N2S, indicating the presence of two nitrogen atoms, one sulfur atom, and a complex aromatic system. This compound has attracted attention due to its potential biological activities, particularly in pharmacology.
- Nucleophilic Substitution: The thioether group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution, allowing for the introduction of various substituents.
- Reduction Reactions: The dimethylamino group is susceptible to reduction, which can alter the compound's biological properties.
2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline exhibits significant biological activity, particularly as a 5-hydroxytryptamine antagonist. It has been studied for its effects on serotonin receptors, which are crucial in various physiological processes. Research indicates that this compound may influence mood regulation and has potential applications in treating anxiety and depression disorders .
The synthesis of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline typically involves several steps:
- Formation of Quinoline Skeleton: The initial step involves creating the quinoline framework through cyclization reactions.
- Thioether Formation: The introduction of the thioether moiety is achieved by reacting an appropriate thiol with a suitable electrophile.
- Dimethylamino Group Introduction: The dimethylamino group is added via alkylation reactions using dimethylamine and an alkyl halide.
These methods have been optimized to yield high purity and efficiency in laboratory settings .
The primary applications of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline include:
- Pharmaceutical Development: Due to its antagonist properties at serotonin receptors, it is explored for potential use in antidepressants and anxiolytics.
- Chemical Research: It serves as a building block for synthesizing other complex organic molecules and studying reaction mechanisms in quinoline chemistry.
Interaction studies have demonstrated that 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline interacts with various receptors in the central nervous system. These interactions are critical for understanding its pharmacological profile and potential side effects. Research indicates that it may modulate neurotransmitter systems beyond serotonin, suggesting broader implications for its use in neuropharmacology .
Several compounds share structural similarities with 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Phenylquinoline | Lacks thioether; contains only phenyl groups | Moderate antibacterial activity | Simpler structure with fewer functional groups |
| 4-Dimethylaminophenylquinoline | Contains dimethylamino but lacks thioether | Anticancer properties | Different biological target compared to serotonin receptors |
| Quinolin-8-ol | Hydroxy group instead of thioether | Antimicrobial activity | Different mechanism of action due to hydroxyl functionality |
The presence of both the dimethylamino and thioether groups in 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline contributes to its unique pharmacological profile and potential therapeutic applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
2: Nielsen TH, Tfelt-Hansen P. No effect of the 5HT2-antagonist ICI 169,369 on systolic, ergotamine-induced blood pressure changes in man. Pharmacol Toxicol. 1993 Sep;73(3):133-6. PubMed PMID: 8265515.








